molecular formula C27H32N2O6 B000494 Solifenacin Succinate CAS No. 242478-38-2

Solifenacin Succinate

Cat. No.: B000494
CAS No.: 242478-38-2
M. Wt: 480.6 g/mol
InChI Key: RXZMMZZRUPYENV-VROPFNGYSA-N
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Description

Solifenacin succinate is a potent and competitive antimuscarinic agent approved for therapeutic use, serving as a critical reference standard in pharmacological research. Its primary research value lies in its high affinity and functional selectivity for the M3 muscarinic receptor subtype, which plays a critical role in smooth muscle contraction . Mechanism of Action: Solifenacin functions as a cholinergic receptor antagonist. By competitively inhibiting acetylcholine from binding to M3 receptors in the bladder detrusor muscle, it effectively reduces involuntary contractions . This specific mechanism makes it an invaluable tool for studying overactive bladder (OAB) pathophysiology, neurogenic detrusor overactivity (NDO), and cholinergic signaling pathways in various tissues . Research Applications: Scientists utilize this compound to investigate muscarinic receptor distribution and function, explore the differential roles of M2 and M3 receptor subtypes in smooth muscle physiology, and evaluate the efficacy and safety profiles of antimuscarinic compounds in preclinical models . Its long elimination half-life (approximately 45-68 hours) allows for the design of sustained-effect studies . Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for administration to humans or animals.

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947075
Record name Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242478-38-2
Record name Solifenacin succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin succinate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLIFENACIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Carbamate Coupling via Diphosgene Intermediate

A widely cited method involves reacting (R)-quinuclidin-3-ol with diphosgene (Cl₃C-O-CCl₃) in acetonitrile or tetrahydrofuran (THF) to form chloroformic acid-(R)-3-quinuclidinyl ester. This intermediate is then coupled with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in dichloromethane using triethylamine as a base, yielding solifenacin free base. Subsequent salt formation with succinic acid in ethyl acetate produces the final crystalline product.

Key Conditions:

  • Step 1: 10.0 g (R)-quinuclidinol + 20.0 g diphosgene in 800 mL acetonitrile, 16 hr reaction at 25°C.

  • Step 2: 11.3 g (S)-tetrahydroisoquinoline + 8.2 g Et₃N in 100 mL CH₂Cl₂, 3–10 min coupling.

  • Yield: 78% over two steps.

Zn(OTf)₂-Catalyzed Enantioselective Synthesis

A 2024 protocol employs 20 mol% Zn(OTf)₂ to catalyze the coupling of (S)-tetrahydroisoquinoline-2-carbonyl chloride and (R)-quinuclidinol. This method eliminates the need for cryogenic conditions, operating at 25°C with a 94% yield. The catalyst facilitates rapid acyl transfer, reducing side reactions and improving enantiomeric excess (ee >99%).

Advantages:

  • 40% reduction in reaction time compared to traditional methods.

  • Eliminates hazardous diphosgene use.

Polymorphic Control in Crystallization

Solvent-Antisolvent Systems for Form I Polymorph

Patent WO2008013851A2 details the production of the thermodynamically stable Form I polymorph using isobutyl acetate (IBA) as a solvent and cyclohexane as an antisolvent. This compound is dissolved in IBA at 100°C, cooled to 0°C, and precipitated by antisolvent addition. The process achieves >95% polymorphic purity.

Critical Parameters:

ParameterOptimal Range
Solvent/AntisolventIBA:cyclohexane (1:12.5–25)
Cooling Rate1°C/min
Stirring Duration4–16 hr

Vapor Diffusion for Metastable Forms

Exposure of this compound to methyl ethyl ketone (MEK) vapors in a closed container for 30 days produces Form II, characterized by PXRD peaks at 4.3°, 14.7°, and 16.2° 2θ. This form exhibits higher solubility but lower stability, requiring storage at -20°C.

Industrial-Scale Optimization

Continuous Flow Synthesis

EP2305676A1 discloses a continuous process where (S)-tetrahydroisoquinoline and (R)-quinuclidinol derivatives are mixed in a microreactor at 50°C, achieving 92% conversion in 10 minutes. The method bypasses intermediate isolation, reducing waste and cycle time.

Economic Impact:

  • 30% lower production costs vs. batch processes.

  • Throughput: 50 kg/day per reactor module.

Salt Formation Kinetics

Succinic acid addition to solifenacin free base follows second-order kinetics, with rate constant k = 0.024 L/mol·s⁻¹ at 25°C. Ethyl acetate is preferred over ethanol due to its lower dielectric constant (ε = 6.02), which minimizes byproduct formation.

Quality Control and Analytical Methods

PXRD Characterization

Form I exhibits diagnostic peaks at 3.9°, 11.2°, 14.3°, and 18.8° 2θ (Cu-Kα radiation). Regulatory guidelines require <5% deviation in peak intensity ratios for batch approval.

Chiral HPLC Validation

Enantiomeric purity is assessed using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane:isopropanol:diethylamine (80:20:0.1) mobile phase. Retention times: 8.2 min (R,R-isomer) and 10.5 min (S,S-isomer) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solifenacin Succinate vs. Tolterodine

Tolterodine, a non-selective muscarinic antagonist, is another first-line OAB therapy. A head-to-head study in Korean patients revealed:

Parameter Solifenacin 10 mg Tolterodine 2 mg bid p-value
Reduction in daily urgency episodes (wet OAB) -2.92 -1.85 0.037
Reduction in micturition frequency (dry OAB) -2.92 -1.85 0.019
Dry mouth incidence 19.49% 18.64% 0.01
Discontinuation due to AEs 5.93% 1.69% 0.28

Solifenacin 10 mg showed superior efficacy in reducing urgency and frequency, though tolterodine had a marginally lower discontinuation rate. However, solifenacin 5 mg had the lowest dry mouth incidence (7.63%) compared to its 10 mg dose and tolterodine . The STAR trial further confirmed solifenacin’s superior reduction in incontinence episodes and improved patient-reported outcomes over tolterodine extended-release (ER) .

This compound vs. Other Antimuscarinics

  • Oxybutynin : Less bladder-selective, with higher rates of dry mouth (35–50%) and cognitive side effects due to M1 receptor activity .
  • Darifenacin : M3-selective but requires twice-daily dosing; comparable efficacy to solifenacin but with similar AE profiles .
  • Solifenacin Tartrate : A salt form with identical pharmacokinetic (PK) and safety profiles to this compound, meeting bioequivalence criteria (90% CI for AUC: 0.98–1.11; Cmax: 0.93–1.09) .

This compound vs. Non-Antimuscarinic Agents

  • Gabapentin : In a 12-week trial, gabapentin showed inferior efficacy to solifenacin (50% vs. 70% reduction in urgency) but fewer anticholinergic side effects (dry mouth: 12% vs. 19%) .
  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with moderate efficacy for OAB but higher rates of nausea (20–25%) compared to solifenacin’s constipation (5–10%) .

Pharmacokinetics

Parameter This compound Solifenacin Tartrate Tolterodine ER
Tmax (h) 3–4 3–4 2–5
t½ (h) 45–68 45–68 6–10
Protein Binding 98% 98% 96%
Metabolism CYP3A4 CYP3A4 CYP2D6

Solifenacin’s longer half-life supports once-daily dosing, while tolterodine ER’s shorter t½ necessitates twice-daily administration .

Key Differentiators and Clinical Implications

  • Bladder Selectivity: Solifenacin’s M3 selectivity reduces off-target effects (e.g., salivary gland inhibition) compared to non-selective agents like oxybutynin .
  • Dosing Flexibility : The 5 mg starting dose minimizes AEs, with escalation to 10 mg if tolerated, balancing efficacy and safety .
  • Long-Term Adherence : Persistence rates with solifenacin are higher than tolterodine due to once-daily dosing and fewer dose-dependent AEs .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying solifenacin succinate in pharmacokinetic studies, and how are they optimized?

  • Methodology : Reverse-phase HPLC and UV-spectrophotometric methods are widely used. For HPLC, a C18 column with mobile phases like methanol:phosphate buffer (pH 3.0) achieves baseline separation, while UV methods employ first-order derivative spectroscopy at 221 nm and 266 nm (zero-crossing points for co-analyzed drugs like mirabegron) to minimize interference .
  • Validation Parameters : Linearity ranges (e.g., 10–80 µg/mL, R² > 0.999), limits of detection (LoD: 0.2 µg/mL), and quantification (LoQ: 0.6 µg/mL) should be established using calibration curves and signal-to-noise ratios .

Q. How should researchers design in vitro experiments to evaluate solifenacin’s muscarinic receptor subtype selectivity?

  • Experimental Design : Use radioligand binding assays with cloned human M1, M2, and M3 receptors. Competitive inhibition experiments with [³H]-NMS (N-methylscopolamine) quantify affinity (pKi values: M3 > M1 > M2). Functional assays (e.g., calcium mobilization in bladder smooth muscle cells) confirm antagonism efficacy .
  • Data Interpretation : Compare IC₅₀ values across receptor subtypes. Solifenacin’s M3 selectivity (pKi = 8.0) explains its clinical efficacy in overactive bladder (OAB) with reduced systemic side effects .

Advanced Research Questions

Q. What methodological strategies address contradictions in clinical trial outcomes comparing solifenacin monotherapy vs. combination therapies (e.g., with TENS)?

  • Case Study : A 2024 trial combined solifenacin (5 mg/day) with transcutaneous electrical nerve stimulation (TENS) in OAB patients. Bladder volume improvements in the combination group (OAB-q scale reduction: 35%) vs. monotherapy (20%) suggest synergistic effects. However, subgroup analyses revealed no significant differences in patients with severe renal/hepatic impairment due to altered solifenacin pharmacokinetics (AUC increases by 2.1× and 1.35×, respectively) .
  • Recommendations : Stratify participants by metabolic profiles and use adaptive trial designs to adjust dosing. Include placebo-controlled arms to isolate drug effects .

Q. How can in silico modeling resolve discrepancies in solifenacin’s QT prolongation risk across preclinical and clinical studies?

  • Contradiction Analysis : Preclinical models (hERG channel assays) showed minimal QT effects at therapeutic doses (10 mg), but a phase I trial observed dose-dependent prolongation (8 ms at 30 mg). Use physiologically based pharmacokinetic (PBPK) models to simulate cardiac tissue exposure, accounting for CYP3A4 metabolism variability and drug-drug interactions (e.g., with moxifloxacin) .
  • Mitigation : Avoid co-administering solifenacin with CYP3A4 inhibitors (e.g., ketoconazole) in high-risk populations .

Q. What experimental frameworks validate solifenacin’s fetal safety in maternal pharmacokinetic studies?

  • Animal Models : Dose pregnant mice and rats with solifenacin (up to 30 mg/kg/day). No teratogenicity was observed at 1.2× human exposure, but maternal toxicity and reduced fetal weights occurred at 3.6× exposure. Use LC-MS/MS to quantify placental transfer and fetal tissue concentrations .
  • Human Translation : Retrospective cohort studies in pregnant women (if ethically feasible) should monitor urinary retention and neonatal anticholinergic symptoms .

Methodological Best Practices

  • Analytical Robustness : Validate methods per ICH Q2(R1) guidelines, testing robustness against pH (±0.2), column temperature (±2°C), and mobile phase composition (±5%) .
  • Clinical Trial Blinding : Use double-dummy designs (e.g., sham electroacupuncture + placebo tablets) to maintain blinding in comparative studies .

Gaps and Future Directions

  • Mechanistic Gaps : The role of solifenacin in modulating bladder afferent nerves remains unclear. Electrophysiological studies in dorsal root ganglia could clarify this .
  • Population-Specific Dosing : No pharmacokinetic models exist for pediatric OAB patients. Pediatric formulation development and microdosing trials are needed .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin Succinate
Reactant of Route 2
Solifenacin Succinate

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